![molecular formula C8H10N4 B15220930 3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B15220930.png)
3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. . The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyridine, followed by cycloaddition with tert-butyl isocyanide . This method provides good yields and is efficient for producing various imidazo[1,2-a]pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions and condensation reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
化学反応の分析
Types of Reactions
3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysts.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophilic or electrophilic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the imidazo[1,2-a]pyridine scaffold .
科学的研究の応用
3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting key enzymes involved in bacterial cell wall synthesis . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through various signaling pathways .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[1,2-a]pyrazine: Another related compound with potential anticancer properties.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in materials science.
Uniqueness
3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine stands out due to its unique hydrazinylmethyl group, which enhances its biological activity and makes it a versatile scaffold for drug discovery . Its ability to undergo various chemical reactions and form diverse derivatives further adds to its uniqueness and potential for scientific research .
特性
分子式 |
C8H10N4 |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
imidazo[1,2-a]pyridin-3-ylmethylhydrazine |
InChI |
InChI=1S/C8H10N4/c9-11-6-7-5-10-8-3-1-2-4-12(7)8/h1-5,11H,6,9H2 |
InChIキー |
VHWABHBMWQCJEU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(N2C=C1)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


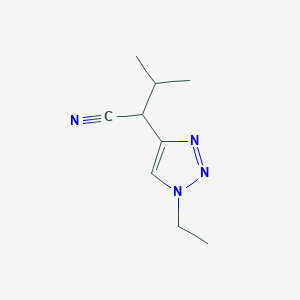

![6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)

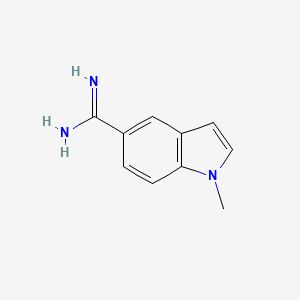
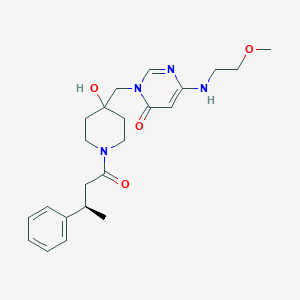
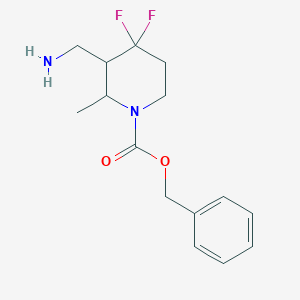
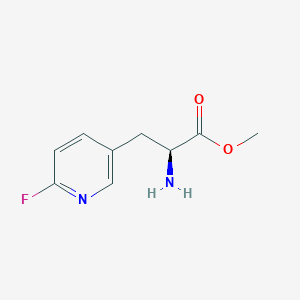
![(2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B15220901.png)
![6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B15220902.png)
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one](/img/structure/B15220907.png)
![(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B15220918.png)
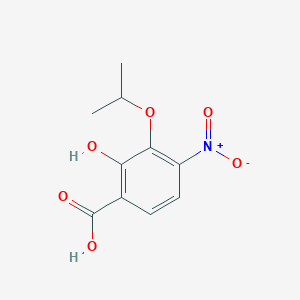
![3-Ethylbenzo[d]isoxazol-6-amine](/img/structure/B15220940.png)
